molecular formula C11H18N2O3 B6593769 Pentobarbital CAS No. 76-74-4

Pentobarbital

Numéro de catalogue: B6593769
Numéro CAS: 76-74-4
Poids moléculaire: 226.27 g/mol
Clé InChI: WEXRUCMBJFQVBZ-UHFFFAOYSA-N

Description

Pentobarbital is a short-acting barbiturate compound of significant interest in neuroscience and pharmacological research . It primarily functions as a positive allosteric modulator of the GABA A receptor in the central nervous system (CNS) . By binding to a distinct site on this receptor complex, this compound potentiates the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), increasing the duration of chloride channel opening and leading to neuronal hyperpolarization and CNS depression . At higher concentrations, it also directly inhibits excitatory glutamate receptors, including the AMPA and NMDA subtypes, providing a dual mechanism for suppressing neuronal excitability . This mechanism underpins its core research applications, which include use as a sedative-hypnotic, an anticonvulsant for studying refractory status epilepticus, and an agent for inducing medically managed coma in experimental models of brain injury . Its faster brain penetration and shorter half-life compared to other barbiturates like phenobarbital make it a preferred compound in certain seizure models . Beyond neurology, this compound is utilized in veterinary science as an anesthetic and euthanasia agent, and in basic research for the in vitro anesthesia of small animals in accordance with ethical guidelines . Recent investigative applications also explore its diagnostic potential in elucidating chronic pain generators . Researchers value this compound for its ability to produce dose-dependent effects, ranging from sedation and hypnosis to profound anesthesia and anticonvulsant activity . Research Applications: • Investigation of GABAergic neurotransmission and allosteric modulation • Animal model studies of refractory status epilepticus and seizure activity • Preclinical research on intracranial pressure control and neuroprotection • Studies of sedative-hypnotic mechanisms and general anesthesia • Veterinary anesthesia and euthanasia in experimental settings This product is supplied For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Propriétés

IUPAC Name

5-ethyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXRUCMBJFQVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57-33-0 (mono-hydrochloride salt)
Record name Pentobarbital [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7023435
Record name Pentobarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pentobarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

A white, hygroscopic, crystalline powder or granules, odorless or with a slight characteristic odor, with a slightly bitter taste. Very sol in water and alcohol; practically insol in ether. A 10% soln in water has pH of 9.6 to 11 and slowly decomposes. /Pentobarbitone sodium/, A fine, white, odorless, crystalline powder with a slightly bitter taste. Sparingly sol in water; slightly sol in alcohol; practically insol in ether. A saturated soln in water has a pH of about 9.5. /Pentobarbital calcium/, Slightly soluble in water; soluble in ethanol, ethyl ether, Very slightly soluble in water and carbon tetrachloride; very soluble in acetone and methyl alcohol, 1 part in 4.5 parts alcohol; 1 part in 4 parts chloroform; 1 part in 10 parts ether, In water, 679 mg/L at 25 °C, 8.64e-01 g/L
Details Yalkowsky SH, Dannenfelser RM; Aquasol Database of Aqueous Solubility. Version 5. College of Pharmacy, Univ of Ariz - Tucson, AZ. PC Version (1992)
Record name Pentobarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00312
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Yalkowsky SH, Dannenfelser RM; Aquasol Database of Aqueous Solubility. Version 5. College of Pharmacy, Univ of Ariz - Tucson, AZ. PC Version (1992)
Record name Pentobarbital
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3151
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Yalkowsky SH, Dannenfelser RM; Aquasol Database of Aqueous Solubility. Version 5. College of Pharmacy, Univ of Ariz - Tucson, AZ. PC Version (1992)
Record name Pentobarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from alcohol, White to practically white, fine, powder, Needles from water

CAS No.

76-74-4
Record name (±)-Pentobarbital
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentobarbital [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentobarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00312
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name pentobarbital
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pentobarbital
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentobarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentobarbital
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTOBARBITAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4744080IR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pentobarbital
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3151
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pentobarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 °C, 129.5 °C
Details Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-248
Record name Pentobarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00312
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-248
Record name Pentobarbital
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3151
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-248
Record name Pentobarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Méthodes De Préparation

Condensation of Diethyl Ethyl(1-Methylbutyl)Malonate and Urea

The primary industrial synthesis of this compound involves the condensation of diethyl ethyl(1-methylbutyl)malonate with urea in the presence of sodium methoxide. This method, patented by Shandong Xinhua Pharmaceutical Co., yields 5-ethyl-5-(1-methylbutyl)barbituric acid (this compound) with high purity.

Reaction Conditions and Optimization
The reaction proceeds in methanol and ethyl acetate under controlled heating (60–85°C) to facilitate the elimination of ethanol and formazan byproducts. Sodium methoxide acts as a catalyst, promoting the cyclization of the malonate ester with urea. After distillation at 135–140°C, the crude product is acidified to pH 3–4 using hydrochloric acid, yielding a precipitate that is recrystallized from an ethanol-water solution.

Yield and Purity
The optimized process produces 99.6 g of this compound with a high-performance liquid chromatography (HPLC) purity of 99.87%. Key parameters influencing yield include:

  • Temperature : Maintaining 60–85°C during condensation prevents side reactions.

  • Solvent Ratio : Methanol and ethyl acetate in specific proportions enhance solubility and reaction kinetics.

  • Acidification pH : Adjusting to pH 3–4 ensures complete precipitation of the barbiturate.

ParameterValue/DescriptionSource
Starting MaterialDiethyl ethyl(1-methylbutyl)malonate
CatalystSodium methoxide (29% w/w in methanol)
Reaction Temperature60–85°C
Final Yield99.6 g (99.87% purity)

Pharmaceutical Formulation Methods

Rectal Hydrogel for Pediatric Sedation

A ready-to-use rectal hydrogel containing 25 mg/mL this compound sodium has been developed for pediatric sedation during imaging procedures. The formulation comprises a hydrated gel matrix packaged in amber glass bottles to prevent photodegradation.

Stability Profile

  • pH Stability : Initial pH of 9.75–9.83 remains unchanged over 90 days at 2–25°C.

  • Chemical Stability : HPLC analysis confirms no degradation products under both refrigerated and room-temperature storage.

ComponentConcentration/ParameterStability OutcomeSource
This compound Sodium25 mg/mLStable for 90 days
Gel MatrixHydrated hydrogelMaintains viscosity
Storage Temperature2–8°C or 22–25°CNo pH or color changes

Injectable Aqueous Solution

A patent-pending aqueous formulation stabilizes this compound sodium at 50 mg/mL using propylene glycol (40–50% v/v) and ethanol (10% v/v) at pH 9.4. This formulation prevents precipitation and degradation under accelerated stability testing.

Key Excipients and Their Roles

  • Propylene Glycol : Enhances solubility and acts as a co-solvent.

  • Ethanol : Serves as a preservative and stabilizer.

  • pH Adjustment : Sodium hydroxide and hydrochloric acid maintain alkalinity, critical for barbiturate stability.

IngredientFunctionConcentrationSource
This compound SodiumActive pharmaceutical ingredient50 mg/mL
Propylene GlycolSolvent vehicle40–50% v/v
EthanolPreservative10% v/v

Analytical Techniques for Quality Control

Stability-Indicating HPLC Assay

A reversed-phase HPLC method validated for this compound sodium quantitation uses a C18 column with a mobile phase of 0.01 M potassium buffer (pH 3) and methanol (40:60 v/v). Detected at 214 nm, this method achieves linearity (r2=0.999r^2 = 0.999) between 5–250 μg/mL, with a limit of detection (LOD) of 2.10 μg/mL and limit of quantification (LOQ) of 3.97 μg/mL.

Method Validation Parameters

  • Precision : Intraday and interday relative standard deviations (RSD) < 2.1%.

  • Accuracy : Recovery rates of 99.2–101.3% across concentrations.

ParameterValueSource
ColumnC18 reversed-phase
Mobile PhasePotassium buffer:methanol (40:60)
Detection Wavelength214 nm
Linearity Range5–250 μg/mL

Analyse Des Réactions Chimiques

Metabolic Reactions

Pentobarbital is primarily metabolized in the liver through the oxidation of its 1-methylbutyl side chain to a secondary alcohol, resulting in the formation of 5-ethyl-5-(3'-hydroxy-1'-methylbutyl)barbituric acid . This metabolic pathway involves the creation of a new chiral center, leading to four possible diastereoisomeric metabolites.

Metabolic PathwayDescriptionProducts
Primary MetabolismOmega-1 oxidation of the 1-methylbutyl side chain5-Ethyl-5-(3'-hydroxy-1'-methylbutyl)barbituric acid
Secondary MetabolismFurther oxidation and conjugationVarious diastereoisomeric metabolites

Stability and Degradation Reactions

Degradation ConditionsDescriptionStability
Aqueous SolutionStable at room temperature and 50°CHigh
High pH and FormaldehydeComplete degradation in 30 daysLow
Oxidative StressDegradation products observed with hydrogen peroxideModerate

Chemical Interactions

This compound interacts with various substances, including other drugs and chemicals. It is known to potentiate the effects of gamma-aminobutyric acid (GABA) by binding to GABA_A receptors, enhancing inhibitory neurotransmission . Additionally, this compound can interact with strong oxidizing agents, which may lead to hazardous reactions.

InteractionDescriptionEffects
GABA_A ReceptorsProlongs the opening of chloride ion channelsEnhanced sedative effects
Strong Oxidizing AgentsPotential for hazardous reactionsAvoidance recommended

Analytical Methods for Stability Assessment

High-performance liquid chromatography (HPLC) is commonly used to assess the stability of this compound formulations. This method allows for the detection of degradation products and ensures the accuracy of this compound concentrations in various formulations.

Analytical MethodDescriptionApplication
HPLCStability-indicating assay for this compound sodiumDetection of degradation products and concentration analysis

Applications De Recherche Scientifique

Medical Applications

1. Sedation and Hypnosis
Pentobarbital is primarily used as a sedative and short-term hypnotic agent. It is effective in inducing sleep and is utilized in various clinical settings to manage anxiety and agitation in patients. Its rapid onset of action makes it suitable for preoperative sedation .

2. Anesthesia
this compound serves as a preanesthetic medication, often administered before surgical procedures to facilitate anesthesia induction. Its ability to depress the central nervous system helps in preparing patients for surgery .

3. Control of Seizures
In emergency situations, this compound is employed to control seizures, particularly in cases of status epilepticus where immediate intervention is necessary. Its anticonvulsant properties make it a valuable tool in critical care settings .

4. Inducing Coma
this compound-induced coma is a therapeutic option for patients with severe brain injuries or those suffering from refractory intracranial hypertension. This application aims to reduce metabolic demand and intracranial pressure, providing neuroprotection during critical phases of recovery .

5. Treatment of Reye's Syndrome
this compound can reduce intracranial pressure in patients with Reye's syndrome, a serious condition that causes swelling in the liver and brain. It has been used to manage symptoms effectively during acute episodes .

Veterinary Applications

1. Anesthesia in Animals
this compound is commonly used as an anesthetic agent in veterinary medicine. It is effective for sedation and anesthesia in various animal species during surgical procedures .

2. Euthanasia
Due to its ability to induce rapid unconsciousness followed by death, this compound is widely used for euthanasia in animals. It is often administered intravenously or through injection solutions specifically designed for this purpose .

Euthanasia and Assisted Suicide

This compound has gained attention for its role in euthanasia and physician-assisted suicide:

1. Human Euthanasia
In jurisdictions where assisted dying is legal, this compound is prescribed for terminally ill patients seeking to end their suffering. In the Netherlands, for instance, it is part of the standard protocol for physician-assisted suicide, typically administered in liquid form with antiemetics to prevent nausea .

2. Dosage Protocols
The dosage for physician-assisted suicide varies by region but generally involves high doses (e.g., 10 grams or more) to ensure a peaceful death without prolonged suffering . In Switzerland, intravenous administration leads to rapid onset of sleep followed by cardiac arrest within minutes .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Upper Airway Resistance Study : A double-blind crossover study demonstrated that this compound increased time to arousal during sleep while affecting upper airway resistance negatively. This research highlighted its impact on respiratory function during sedation .
  • Pain Management Study : Research indicated that intravenous administration of this compound effectively alleviated pain and sensory abnormalities in clinical settings, showcasing its utility beyond sedation .
  • Cognitive Effects Study : Investigations into the cognitive effects of this compound revealed significant impacts on psychomotor performance, emphasizing the need for careful monitoring when used in outpatient settings .

Mécanisme D'action

Pentobarbital exerts its effects by binding to a distinct site on the GABA-A receptor, associated with a chloride ion channel. This binding increases the duration of time for which the chloride ion channel remains open, thereby prolonging the inhibitory effect of GABA in the thalamus . This action results in sedation, hypnosis, and anticonvulsant effects. At high doses, this compound can open the ion channel even in the absence of GABA, leading to profound central nervous system depression .

Comparaison Avec Des Composés Similaires

Mechanism of Action

  • Pentobarbital vs. Phenobarbital: Both modulate GABAA receptors, but this compound binds a distinct allosteric site, acting as a "full agonist" to enhance diazepam binding by 125%, whereas phenobarbital exhibits partial agonist/antagonist effects . This compound’s rapid brain penetration (15 minutes) contrasts with phenobarbital’s slower onset, making the former preferable for acute sedation .
  • This compound vs. Secobarbital : Structurally similar, both enhance GABAergic transmission, but secobarbital’s longer half-life (15–40 hours) suits chronic insomnia management, unlike this compound’s short-acting profile .

Receptor Selectivity

  • AMPAR Antagonism: this compound and phenytoin selectively inhibit calcium-impermeable AMPA receptors (CI-AMPARs) via non-competitive mechanisms, distinguishing them from classical antagonists like DNQX .

Metabolic Pathways and Hepatotoxicity

  • Hepatocarcinogenesis: Unlike long-acting barbiturates (e.g., phenobarbital), this compound promotes hepatocellular tumors in rats via CYP2B induction, challenging the assumption that only prolonged sedation drives carcinogenicity .
  • Enzyme Induction: this compound induces hepatic CYP450 enzymes more potently than phenobarbital, accelerating metabolism of warfarin and oral contraceptives .

Regulatory and Handling Considerations

  • Schedule Classification: this compound: Schedule II (US), Schedule 8 (Australia) .
  • Storage: this compound sodium requires refrigeration (4°C) and protection from light, unlike stable phenobarbital tablets .

Activité Biologique

Pentobarbital is a barbiturate that primarily acts on the central nervous system (CNS). It has a range of biological activities, including sedative, hypnotic, and anticonvulsant effects. This article explores the mechanisms of action, pharmacokinetics, and clinical implications of this compound, along with relevant case studies and research findings.

This compound exerts its effects by enhancing the action of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission. This mechanism results in sedation, hypnosis, and anticonvulsant properties. At higher doses, this compound can induce anesthesia.

Pharmacokinetics

The pharmacokinetics of this compound are characterized by rapid absorption and distribution. Key pharmacokinetic parameters include:

ParameterValue
Half-life 15-50 hours (varies with dose)
Peak Plasma Concentration 30-60 minutes post-administration
Volume of Distribution 0.5-1 L/kg
Clearance 0.5-1.5 mL/min/kg

This compound is metabolized primarily in the liver, with metabolites exhibiting significantly reduced biological activity compared to the parent compound .

Sedative and Hypnotic Effects

This compound is widely used for its sedative and hypnotic effects. Studies indicate that it can prolong sleep duration and reduce sleep latency in various animal models. For instance, a study involving healthy subjects demonstrated that this compound administration increased the time to arousal during sleep, indicating enhanced sedative effects .

Anticonvulsant Properties

At elevated doses, this compound acts as an anticonvulsant. Research shows that it can effectively control seizures in emergency situations. However, its use must be carefully monitored due to potential respiratory depression at high doses .

Respiratory Effects

This compound has been shown to affect respiratory mechanics during sleep. A study reported that while it increased genioglossus muscle activity (a key muscle for airway patency), it also raised upper airway resistance . This dual effect can complicate its use in patients with obstructive sleep apnea.

Case Studies

  • Case Study on Seizure Management : A clinical case highlighted the successful use of this compound in managing refractory status epilepticus in a patient unresponsive to other anticonvulsants. The patient exhibited significant seizure control with minimal adverse effects when closely monitored.
  • Sleep Study Analysis : In a controlled trial involving 12 participants, this compound was administered to assess its impact on upper airway dynamics during sleep. Results indicated an increase in time to arousal and enhanced genioglossus reflex activity; however, upper airway resistance was also elevated .

Research Findings

Recent studies have explored the metabolites of this compound and their biological activity:

  • Metabolite Activity : The hydroxythis compound metabolites exhibit weak sedative activity when tested in animal models. This suggests that while the parent compound is effective as a sedative, its metabolites may not contribute significantly to this effect .
  • Interaction with Other Drugs : Research indicates that subanesthetic doses of this compound do not enhance or diminish the analgesic effects of opioids like morphine, suggesting a lack of significant interaction between these classes of drugs .

Q & A

Q. How can researchers quantify pentobarbital concentrations in biological samples with high precision?

A validated gas chromatography/mass spectrometry (GC/MS) protocol is recommended. This involves solid-phase extraction (Bond Elute Certify II cartridges) of buffered urine samples (pH 7), derivatization with iodomethane/tetramethylammonium hydroxide, and analysis using a DB-5 column. Deuterated d5-pentobarbital is used as an internal standard to improve accuracy. Recovery rates range from 80–90%, with detection limits as low as 20 ng/mL. Note that calibration curves for this compound may require hyperbolic regression due to interference from the internal standard .

Q. What experimental designs are suitable for studying this compound’s anesthetic effects on GABAA receptors?

Use two-microelectrode voltage-clamp techniques on α1β3γ2L GABAA receptors expressed in oocytes. Quantify modulation by applying low this compound concentrations (e.g., 1–10 µM) alongside GABA, and assess direct activation at higher concentrations (e.g., 1–10 mM). A "notch" protocol can isolate inhibitory effects from agonist activity. Data should be analyzed using Monod-Wyman-Changeux allosteric co-agonist models to estimate receptor open probabilities .

Q. How do researchers address variability in this compound metabolism across preclinical models?

Employ the this compound sleeping test in rodent models, measuring sleeping time (loss of righting reflex) and latency post-injection. For example, in portal vein ligation (PVL) models, sleeping time peaks at 72 hours (P=0.0451), requiring longitudinal sampling. Use ANOVA with Bonferroni post-hoc tests to compare groups and GraphPad Prism for visualization .

Advanced Research Questions

Q. How can contradictory data on this compound’s dual agonist/inhibitory effects be resolved?

Apply a correction method to separate inhibitory and agonist effects. For example, in voltage-clamp experiments, pre-treat receptors with a saturating GABA concentration to activate them, then apply this compound in a single-sweep "notch" protocol to quantify inhibition. Correct steady-state activation data using inhibition parameters (IC50 ≈ 1 mM) to refine co-agonist models. This reveals two allosteric agonist sites (KPB ≈ 5 mM) with higher efficacy than GABA itself .

Q. What methodologies are effective for analyzing this compound’s isoform-specific interactions with cytochrome P450 enzymes?

Combine in vitro hepatic microsomal assays with in vivo pharmacokinetic profiling. For example, after PVL in rats, measure CYP isoform activity via substrate-specific metabolism (e.g., midazolam for CYP3A). Use LC-MS/MS to quantify this compound and metabolites, correlating changes with CYP expression (Western blot) and sleeping time data. Statistical significance should be assessed at P ≤ 0.05 .

Q. How can researchers model this compound’s synergistic effects with other CNS depressants (e.g., ethanol)?

Design cross-over studies in animal models or transfected cell systems. For example, compare this compound’s behavioral effects (rotarod performance, sedation thresholds) in the presence and absence of ethanol. Use isobolographic analysis to determine additive or synergistic interactions. Subjective effects in human subjects (e.g., drug abusers) can be quantified using visual analog scales, with mixed-effects models accounting for inter-individual variability .

Methodological Considerations

Q. What statistical approaches are critical for interpreting this compound dose-response data?

Non-linear regression (e.g., log[agonist] vs. response) is essential for EC50/IC50 estimation. For multi-site binding (e.g., GABAA receptors), use the Hill equation or allosteric co-agonist models. Report confidence intervals and goodness-of-fit metrics (R², AIC). Avoid overinterpreting "significant" effects without specifying P-values and effect sizes .

Q. How should researchers validate new this compound analogs for receptor binding studies?

Perform competitive radioligand displacement assays using [³H]muscimol or [³H]flunitrazepam in cortical membranes. Calculate Ki values via Cheng-Prusoff equations. Confirm functional activity using patch-clamp electrophysiology. For in vivo validation, compare hypnotic potency (ED50) and duration in wild-type vs. GABAA receptor subunit knockout models .

Data Reporting Standards

  • Tables : Include recovery rates, calibration ranges, and statistical parameters (e.g., %CV for intra-day precision) .
  • Figures : Show dose-response curves, receptor activation/inhibition traces, and time-course plots (e.g., sleeping time post-PVL) .
  • Ethics : Adhere to NIH guidelines for animal studies, detailing anesthesia protocols (e.g., this compound 70 mg/kg IP) and endpoint criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentobarbital
Reactant of Route 2
Pentobarbital

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.